N-Succinyl phenylglycine

X-ray crystallography enolase superfamily ligand-bound structure determination

N-Succinyl phenylglycine (NSPG; C₁₂H₁₃NO₅; monoisotopic mass 251.079 Da) is a synthetic N-acyl-α-amino acid comprising a succinyl moiety linked to the α-nitrogen of phenylglycine. It is catalogued as an experimental small molecule (DrugBank ID DB03299) and as the HETAIN ligand component NPG in the Protein Data Bank.

Molecular Formula C12H13NO5
Molecular Weight 251.23 g/mol
Cat. No. B10759970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinyl phenylglycine
Molecular FormulaC12H13NO5
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)NC(=O)CCC(=O)O
InChIInChI=1S/C12H13NO5/c14-9(6-7-10(15)16)13-11(12(17)18)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,13,14)(H,15,16)(H,17,18)/t11-/m1/s1
InChIKeyGQFHIYFXQQEWME-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Succinyl Phenylglycine for Enzyme Mechanism Studies: Compound Identity, Physicochemical Profile, and Procurement-Relevant Specifications


N-Succinyl phenylglycine (NSPG; C₁₂H₁₃NO₅; monoisotopic mass 251.079 Da) is a synthetic N-acyl-α-amino acid comprising a succinyl moiety linked to the α-nitrogen of phenylglycine [1]. It is catalogued as an experimental small molecule (DrugBank ID DB03299) and as the HETAIN ligand component NPG in the Protein Data Bank [2]. The compound is a well-characterized substrate and mechanistic probe for enzymes of the N-succinylamino acid racemase/o-succinylbenzoate synthase (NSAR/OSBS) subfamily within the enolase superfamily, where its racemization activity approaches the catalytic efficiency of the physiological OSBS reaction [3].

Why N-Succinyl Phenylglycine Cannot Be Replaced by Other N-Acyl Amino Acids in NSAR/OSBS Research and Biocatalytic Process Development


Within the N-acyl amino acid substrate landscape, ostensibly similar compounds such as N-acetyl-methionine or N-succinyl-methionine are often considered interchangeable with N-succinyl phenylglycine for racemase studies or biocatalytic cascades. However, the identity of both the N-acyl group and the amino acid side chain profoundly dictates catalytic efficiency, binding affinity, and even whether the compound behaves as a substrate or an inhibitor depending on enzyme context [1]. N-Succinyl phenylglycine occupies a unique position: its kcat/KM (2.0 × 10⁵ M⁻¹ s⁻¹) approaches the catalytic efficiency of the physiological OSBS reaction, making it a superior probe for studying the evolutionary linkage between OSBS and NSAR activities, whereas N-acetyl-methionine is nearly three orders of magnitude less efficient (3.1 × 10² M⁻¹ s⁻¹) [1]. Furthermore, the orthologous OSBS from Escherichia coli cannot process NSPG at all, demonstrating that substrate recognition is not conserved across species and that generic substitution risks experimental failure [2].

N-Succinyl Phenylglycine: Quantitative Head-to-Head Evidence for Differentiated Selection Against Closest Analogs in Enzyme and Structural Biology Research


Crystal Structure Resolution: NSPG Complex Yields the Highest Resolution Among N-Acylamino Acid Substrates Co-Crystallized with Amycolatopsis OSBS

When co-crystallized with the promiscuous o-succinylbenzoate synthase from Amycolatopsis sp., the N-succinyl phenylglycine (NSPG) complex diffracted to 1.9 Å resolution, the highest among all N-acylamino acid substrates reported in the same study. By comparison, the N-succinylmethionine complex diffracted to only 2.1 Å, and the N-acetylmethionine complex reached only 2.2 Å [1]. The superior resolution enables more accurate modeling of the N-acyl linkage accommodation within the active site cavity, revealing specific favorable interactions between the protein and the hydrophobic phenylglycine side chain, α-carbon, carboxylate, and polar components of the N-acyl linkage that are less well resolved in the methionine-containing complexes [1].

X-ray crystallography enolase superfamily ligand-bound structure determination

Catalytic Efficiency of NSAR Reaction: NSPG Approaches Physiological OSBS Activity, Outperforming N-Acetyl-Methionine by ~645-Fold

In the promiscuous N-acylamino acid racemase (NAAAR) reaction catalyzed by Amycolatopsis OSBS/NSAR, N-succinyl phenylglycine achieves a kcat/KM of 2.0 × 10⁵ M⁻¹ s⁻¹, which is comparable to the enzyme's physiological OSBS activity (kcat/KM = 2.5 × 10⁵ M⁻¹ s⁻¹ for SHCHC dehydration) [1][2]. This represents an approximately 645-fold enhancement over the originally identified optimal NAAAR substrate, N-acetyl-methionine, whose kcat/KM is only 3.1 × 10² M⁻¹ s⁻¹ [1]. The structural basis for this enhancement is that the N-succinyl group and phenylglycine scaffold together mimic the shape and functionality of the physiological substrate SHCHC more effectively than the N-acetyl-methionine combination [1].

enzyme kinetics catalytic promiscuity substrate engineering

Substrate Binding Affinity (Km): NSPG Enantiomers Bind Amycolatopsis NSAR ~6-Fold More Tightly Than N-Succinyl-Methionine Enantiomers

Kinetic characterization of Amycolatopsis sp. N-succinylamino acid racemase (NSAR, UniProt Q44244) reveals that N-succinyl-R-phenylglycine and N-succinyl-S-phenylglycine exhibit Km values of 0.94 mM and 0.95 mM, respectively, indicating nearly equivalent affinity for both enantiomers [1]. In striking contrast, the corresponding N-succinyl-methionine enantiomers display Km values of 6.5 mM (R-form) and 5.9 mM (S-form), representing an approximately 6- to 7-fold weaker apparent binding affinity [1]. The kcat values further reinforce this differentiation: N-succinyl-R/S-phenylglycine is turned over at 190 s⁻¹, compared to 110 s⁻¹ for N-succinyl-R/S-methionine [1].

enzyme-substrate affinity amino acid racemase substrate specificity determinants

Context-Dependent Functional Duality: NSPG Acts as a Substrate for NSAR/OSBS Enzymes but as a Competitive Inhibitor for Enzymes Lacking NSAR Activity

A key differential property of NSPG is its context-dependent behavior: it serves as an efficient substrate for promiscuous NSAR/OSBS enzymes (e.g., Amycolatopsis NSAR, kcat/KM = 4.2 × 10⁴ M⁻¹ s⁻¹ for NSAR activity) but functions as a competitive inhibitor for orthologs that lack NSAR activity [1]. Specifically, Alicyclobacillus acidocaldarius OSBS (AaOSBS) efficiently catalyzes OSBS activity (kcat/KM = 5.4 × 10⁵ M⁻¹ s⁻¹) yet shows undetectable NSAR activity with NSPG (kcat < 0.0025 s⁻¹) [1]. Competitive inhibition experiments and molecular modeling confirm that AaOSBS binds NSPG with moderate affinity in a site overlapping its normal substrate, demonstrating that the compound occupies the active site but cannot be productively turned over [1][2]. A single Y299I mutation in AaOSBS restores NSAR activity with NSPG to kcat/KM = 1.2 × 10² M⁻¹ s⁻¹ [1].

enzyme specificity competitive inhibition NSAR/OSBS evolution

Enzyme Engineering Sentinel: R266Q Mutation Profoundly Reduces NSAR Activity with NSPG While Sparing OSBS Activity, Making NSPG the Diagnostic Substrate for Reaction Specificity Studies

The second-shell residue R266 in Amycolatopsis sp. T-1-60 NSAR/OSBS was identified as a critical determinant of NSAR reaction specificity. The R266Q mutation profoundly reduces NSAR activity with N-succinyl phenylglycine as substrate while only moderately reducing OSBS activity [1][2]. This differential effect was confirmed by the X-ray crystal structure of the R266Q mutant in complex with NSPG at 2.9 Å resolution (PDB 7S8W) [3]. The mutation's selective impact on NSAR versus OSBS activity establishes NSPG as the sentinel substrate for discriminating between these two catalytic functions within a single active site, a property not shared by the physiological OSBS substrate SHCHC or by N-succinyl-methionine in published comparative studies.

site-directed mutagenesis enzyme evolution reaction specificity determinants

Best-in-Class NSAR Substrate: N-Succinyl-R-Phenylglycine Identified as the Optimal Substrate Among Tested Acylamino Acids for the Promiscuous Amycolatopsis Racemase

Multiple independent studies concur that N-succinyl-R-phenylglycine is the most efficient substrate among the panel of N-acylamino acids tested with the promiscuous Amycolatopsis NAAAR/NSAR enzyme. The 2004 functional study by Taylor Ringia et al. explicitly states that the kcat/KM of 2.0 × 10⁵ M⁻¹ s⁻¹ for NSPG enantiomers makes it the best racemization substrate identified, exceeding both N-acetyl-methionine (3.1 × 10² M⁻¹ s⁻¹) and other N-acylamino acids [1]. This conclusion was independently corroborated by a 2015 QM/MM theoretical study, which confirmed that 'N-succinyl-R-phenylglycine [is] the best substrate' among the acylamino acids investigated [2]. The structural rationale is that the succinyl group combined with the planar phenyl side chain optimally mimics the shape and hydrogen-bonding pattern of the physiological SHCHC substrate [1].

substrate profiling biocatalysis N-acylamino acid ranking

N-Succinyl Phenylglycine: Highest-Impact Application Scenarios Supported by Quantitative Differentiation Evidence


High-Resolution Structural Biology of Enolase Superfamily Enzymes

When co-crystallization with an N-acylamino acid substrate is required to resolve active-site architecture, N-succinyl phenylglycine is the empirically optimal choice. The 1.9 Å resolution achieved with the Amycolatopsis OSBS•NSPG complex (PDB 1SJD) exceeds that of N-succinylmethionine (2.1 Å) and N-acetylmethionine (2.2 Å) complexes determined under identical conditions [1]. This resolution advantage translates directly into more reliable modeling of the N-acyl linkage accommodation and the positioning of catalytic lysine residues (K163 and K263) responsible for α-proton abstraction, making NSPG the preferred ligand for any structural biology campaign targeting the NSAR/OSBS subfamily or related enolase superfamily members. The R266Q mutant co-crystal structure with NSPG (PDB 7S8W) further demonstrates the compound's utility in capturing engineered enzyme states [2].

Mechanistic Dissection of Catalytic Promiscuity and Evolution of Reaction Specificity

NSPG is the uniquely informative substrate for investigating how a single active site can catalyze both OSBS (syn-dehydration) and NSAR (racemization) reactions. Its kcat/KM (2.0 × 10⁵ M⁻¹ s⁻¹) approaches the physiological OSBS efficiency (2.5 × 10⁵ M⁻¹ s⁻¹), enabling direct comparison of the two catalytic mechanisms within the same energetic framework [1]. Moreover, the compound's context-dependent duality—functioning as a substrate for AmyNSAR but as a competitive inhibitor for AaOSBS—provides a built-in experimental control for studies seeking to identify the structural determinants that differentiate substrate turnover from non-productive binding [2]. The Y299I gain-of-function mutation in AaOSBS, which elevates NSAR activity from undetectable to kcat/KM = 1.2 × 10² M⁻¹ s⁻¹, was discovered using NSPG as the probe substrate, underscoring its essential role in enzyme evolution research [2].

Biocatalytic Dynamic Kinetic Resolution for Enantiopure Phenylglycine Production

In industrial biocatalysis, dynamic kinetic resolution (DKR) processes coupling an NSAR enzyme with an enantiospecific acylase require a substrate that supports rapid racemization of the undesired enantiomer. NSPG's kcat of 190 s⁻¹ and Km of ~0.95 mM for Amycolatopsis NSAR substantially outperform N-succinyl-methionine (kcat = 110 s⁻¹; Km ≈ 6 mM) on both turnover rate and binding affinity [1]. The 2.0 × 10⁵ M⁻¹ s⁻¹ catalytic efficiency with NSPG means that the racemization step can keep pace with the acylase resolution step at lower enzyme loadings, a critical consideration for process economics [2]. The review by Martínez-Rodríguez et al. (2020) explicitly identifies NSAR enzymes with NxAR activity as pivotal in enzymatic cascades for producing optically pure D- or L-amino acids from cheap precursors, with NSPG being the benchmark substrate for these applications [3].

Site-Directed Mutagenesis Campaigns Targeting Reaction Specificity in the Enolase Superfamily

For research programs systematically mutating active-site or second-shell residues to reprogram enzyme function, NSPG provides a clean and well-characterized readout. The R266Q mutation profoundly reduces NSAR activity with NSPG while only moderately affecting OSBS activity, establishing this compound as the sentinel substrate for discriminating between the two catalytic functions [1]. With crystal structures available for both the wild-type enzyme (1SJD, 1.87 Å) and the R266Q mutant (7S8W, 2.9 Å) in complex with NSPG, researchers can correlate kinetic phenotypes with structural changes at atomic resolution [2]. Furthermore, the stereospecific proton exchange reactions catalyzed by K163R and K263R mutants with N-succinyl-(S)- and N-succinyl-(R)-phenylglycine enable precise assignment of catalytic roles to individual active-site lysines [3].

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